(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile
Beschreibung
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is an organic compound with a complex structure that includes a hydroxyl group, a nitrile group, and two phenyl groups
Eigenschaften
CAS-Nummer |
33909-79-4 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15NO/c18-14-13-17(19,16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-12,19H,13H2/b12-11+ |
InChI-Schlüssel |
JITBSHUHNGVQJC-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(CC#N)(C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CC#N)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with a suitable nitrile compound, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-oxo-3,5-diphenylpent-4-enenitrile.
Reduction: Formation of 3-hydroxy-3,5-diphenylpent-4-enamine.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-hydroxy-3,5-diphenylpent-4-enone
- (E)-3-hydroxy-3,5-diphenylpent-4-enamine
- (E)-3-hydroxy-3,5-diphenylpent-4-enyl chloride
Uniqueness
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
